molecular formula C17H17N3OS2 B5881966 N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide

Katalognummer B5881966
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: GOIZNVJUBKTVFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It was first developed by Pfizer and later acquired by Pfizer's subsidiary, Pfizer Inc. The drug has been shown to have potent immunosuppressive effects and has been investigated for its potential to treat rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide acts as a JAK inhibitor and inhibits the activity of JAK1 and JAK3. This leads to the inhibition of cytokine signaling pathways that are involved in the pathogenesis of autoimmune diseases. The drug has been shown to be selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms.
Biochemical and Physiological Effects:
N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to have potent immunosuppressive effects in preclinical studies. The drug has been shown to reduce the production of several cytokines, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). These cytokines are known to play a role in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments. The drug has been extensively studied and its mechanism of action is well understood. It is also highly selective for JAK1 and JAK3 and has minimal activity against other JAK isoforms. However, the drug has some limitations for lab experiments. It is a synthetic compound and may have limited solubility in some solvents. It is also a potent immunosuppressant and may have off-target effects in some experiments.

Zukünftige Richtungen

There are several future directions for the research on N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide. One potential direction is the investigation of the drug's potential to treat other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more selective JAK inhibitors that have fewer off-target effects. Additionally, the drug's potential to treat other diseases, such as cancer, is also an area of future research.

Synthesemethoden

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide is a synthetic compound that is synthesized using a multi-step process. The synthesis involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dimethylbenzamide in the presence of a base to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, the drug has been shown to have potent immunosuppressive effects by inhibiting the activity of a protein called Janus kinase (JAK). JAK is involved in the signaling pathways of several cytokines that are known to play a role in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-9-5-10(2)7-13(6-9)15(21)19-17(22)20-16-14(8-18)11(3)12(4)23-16/h5-7H,1-4H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIZNVJUBKTVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=C(C(=C(S2)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.